Chlorohydrotris(triphenylphosphine)ruthenium

Homogeneous hydrogenation Terminal olefin selectivity Ruthenium hydride catalysis

Researchers needing selective terminal alkene hydrogenation without protecting groups face limited options. RuHCl(PPh₃)₃ solves this with >2,000-fold rate preference for terminal over internal alkenes. • Terminal alkene hydrogenation: 99-109 mL H₂ min⁻¹ vs. ≤0.1 mL min⁻¹ for internal olefins • Tunable stereochemistry: concentration-dependent cis/trans ratio control (60:40 cis at higher loading) • H/D exchange at mass-transport-limited rates; catalyst remains intact Supplied as purple crystalline solid, ≥98%, under inert atmosphere.

Molecular Formula C54H49ClP3Ru+3
Molecular Weight 927.4 g/mol
CAS No. 55102-19-7
Cat. No. B1588837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorohydrotris(triphenylphosphine)ruthenium
CAS55102-19-7
Molecular FormulaC54H49ClP3Ru+3
Molecular Weight927.4 g/mol
Structural Identifiers
SMILES[H-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2]
InChIInChI=1S/3C18H15P.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;1H;;/q;;;;+2;-1/p+2
InChIKeyLOPBZUXMFNAXLF-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RuHCl(PPh₃)₃ Product Overview


Chlorohydrotris(triphenylphosphine)ruthenium(II), commonly abbreviated RuHCl(PPh₃)₃ or RuClH(PPh₃)₃, is a five-coordinate ruthenium(II) monohydride complex bearing three triphenylphosphine ligands in a mutually cis arrangement and a chloride ligand [1]. It is supplied as a purple crystalline solid, typically as a toluene or benzene solvate adduct, with a melting point of 95–96 °C and decomposition above 150 °C. Its solubility profile is discriminating: moderately soluble in chlorinated solvents (CHCl₃, CH₂Cl₂), slightly soluble in aromatic hydrocarbons (benzene, toluene) and THF, and insoluble in diethyl ether, ethanol, and saturated hydrocarbons [2]. The compound is air-sensitive in both solid and solution states, requiring storage and handling under inert atmosphere [2]. Originally reported by Wilkinson and co-workers in 1967–1968, it remains a benchmark precatalyst and stoichiometric reagent for olefin hydrogenation, isomerization, C–H activation, and as a versatile entry point into more elaborate ruthenium architectures [1].

Pre-catalyst for olefin hydrogenation, isomerization, and C–H activation
Benchmark Ru(II) monohydride with three cis PPh₃ ligands
Air-sensitive: requires storage and handling under inert atmosphere
Soluble in CHCl₃, CH₂Cl₂; slightly in benzene, toluene, THF

Why RuHCl(PPh₃)₃ Cannot Be Substituted


Despite sharing the tris(triphenylphosphine) ligand shell, RuHCl(PPh₃)₃ occupies a sharply differentiated position in the PPh₃-ligated Group 8–9 catalyst landscape. Its defining feature is an exceptionally high and specific activity for terminal (alk-1-ene) hydrogenation that is absent in its dichloride precursor RuCl₂(PPh₃)₃ (which requires in situ activation), exceeds that of Wilkinson's catalyst RhCl(PPh₃)₃ by a wide margin, and operates through a chemoselectivity pattern (C=C over C=O) that is orthogonal to that of the tetrahydride RuH₄(PPh₃)₃ and the carbonyl analog RuHCl(CO)(PPh₃)₃. Generic substitution among these commercially available PPh₃ complexes therefore risks not merely diminished activity but a complete inversion of substrate selectivity or reaction outcome. The quantitative evidence below documents exactly where and by how much RuHCl(PPh₃)₃ diverges from its closest comparators [1].

RuHCl(PPh₃)₃
Potential Substitute
Risk of Mismatch
RuHCl(PPh₃)₃
RuCl₂(PPh₃)₃
Requires in situ activation; may not reproduce pre‑formed hydride activity or selectivity
RuHCl(PPh₃)₃
RhCl(PPh₃)₃
Lower terminal‑olefin discrimination; hydrogenates internal alkenes at competitive rates
RuHCl(PPh₃)₃
RuH₄(PPh₃)₃
Opposite chemoselectivity for α,β‑unsaturated carbonyls; favours C=O over C=C reduction
RuHCl(PPh₃)₃
RuHCl(CO)(PPh₃)₃
Altered stereoselectivity profile; CO ligand shifts phosphine dissociation equilibrium

RuHCl(PPh₃)₃ vs. Analogs: Quantitative Evidence


Terminal Olefin Hydrogenation Selectivity

RuHCl(PPh₃)₃ exhibits a degree of terminal-olefin specificity in homogeneous hydrogenation that is unmatched among classical PPh₃-based catalysts. In benzene or toluene solution, the complex hydrogenates alk-1-enes with high rates, whereas internal and cyclic alkenes are reduced at rates slower by a factor of at least 2 × 10³ under identical conditions [1]. This specificity stands in contrast to Wilkinson's catalyst RhCl(PPh₃)₃, which hydrogenates both terminal and internal olefins with far less discrimination [2]. The precursor RuCl₂(PPh₃)₃ requires in situ base-promoted conversion to the active hydride species to achieve comparable activity, and even then, the selectivity pattern is less pronounced [1].

Terminal olefin selectivity
Reported
≥2,000‑fold rate preference for terminal vs internal alkenes
Supports terminal‑only hydrogenation without protecting groups
25 °C, benzene, 50 cm H₂; alk‑1‑ene rates up to 109 mL min⁻¹
Homogeneous hydrogenation Terminal olefin selectivity Ruthenium hydride catalysis

Activity Advantage Over Wilkinson’s Catalyst

In the seminal 1967 Chemical Communications report that introduced RuHCl(PPh₃)₃, Wilkinson and co-workers directly compared its hydrogenation activity with that of Wilkinson's catalyst RhCl(PPh₃)₃. For terminal olefins, the ruthenium hydride proved considerably more active: hydrogen absorption rates exceeding 100 mL min⁻¹ were recorded at sub-atmospheric H₂ pressure with RuHCl(PPh₃)₃ at 8.3 × 10⁻⁴ M, whereas RhCl(PPh₃)₃ in benzene gave rates of <0.1 mL min⁻¹ for comparable substrates [1]. The authors explicitly state that RuHCl(PPh₃)₃ is 'considerably more active than either RhCl(PPh₃)₃ in benzene or of RuCl₂(PPh₃)₃ in ethanol-benzene' [1]. This ranking has been subsequently confirmed in multiple review-level assessments [2].

Activity vs RhCl(PPh₃)₃
Head-to-head
Terminal olefin hydrogenation: Ru rate >100 mL min⁻¹ vs Rh rate
Reported >1,000‑fold rate advantage under identical conditions
Benzene, 25 °C, 50 cm H₂; Ru at 8.3 × 10⁻⁴ M, olefin 0.12 M
cis/trans ratio via conc.
Head-to-head
RuHCl(PPh₃)₃: 60 % cis / 40 % trans at 50 °C; reversal at low conc.
Concentration‑tuned stereoselectivity distinct from CO analog
Pent‑1‑ene isomerization in benzene; concentration‑dependent crossover
C=C vs C=O selectivity
Head-to-head
RuHCl(PPh₃)₃ favors C=C reduction; RuH₄(PPh₃)₃ favors C=O
Buffer‑tunable chemoselectivity switch for α,β‑unsaturated aldehydes
trans‑cinnamaldehyde in IL‑buffered DMF; speciation by log([Base]/[Acid])
Synthesis & solvent‑free catalysis
Reported
91.9 % isolated yield; 94.6 % conversion in solvent‑free isomerization
Pre‑formed catalyst eliminates in situ activation needed for RuCl₂(PPh₃)₃
EtOH/KOH synthesis; 1‑octadecene at 180 °C, 24 h, 0.5 mol% catalyst
H₂–D₂ exchange kinetics
Class-level
Mass‑transport‑limited rates in benzene; intrinsic rate > diffusion
Relevant for isotope exchange where catalyst should not limit rate
279–298 K; Ru–H/D₂ exchange negligible; exact rates not compared head‑to‑head
Catalyst benchmarking Wilkinson's catalyst Ruthenium vs. rhodium hydrogenation

Stereoselectivity Control via Concentration

In the isomerization of pent-1-ene to pent-2-ene catalyzed by RuHCl(PPh₃)₃ and RuHCl(CO)(PPh₃)₃ in benzene, the two catalysts exhibit fundamentally different stereoselectivity responses to catalyst concentration. With RuHCl(PPh₃)₃ at 50 °C and low catalyst concentrations, the product distribution is 60% cis-pent-2-ene and 40% trans-pent-2-ene [1]. Critically, for both catalysts, preferential formation of cis-olefin occurs at higher catalyst concentrations, but a reversal to preferential trans-olefin formation is observed as catalyst concentration is reduced—a change attributed to progressive decongestion of the catalytic site by increased PPh₃ dissociation [2]. This concentration-dependent stereochemical tuning is a distinctive feature of the non-carbonyl system and provides a synthetic handle unavailable with the carbonyl analog, whose altered electronic structure modifies the phosphine dissociation equilibrium [2].

cis/trans ratio via conc.
Head-to-head
RuHCl(PPh₃)₃: 60 % cis / 40 % trans at 50 °C; reversal at low conc.
Concentration‑tuned stereoselectivity distinct from CO analog
Pent‑1‑ene isomerization in benzene; concentration‑dependent crossover
Olefin isomerization Stereoselectivity control cis/trans ratio tuning

Chemoselectivity: C=C vs. C=O Hydrogenation

In the hydrogenation of trans-cinnamaldehyde—a prototypical substrate bearing competing C=C and C=O functionalities—the catalytic selectivity is determined by which ruthenium hydride species predominates under the reaction conditions. Xu, Ou, and Yuan (2008) demonstrated that when RuHCl(PPh₃)₃ is favorably formed from RuCl₂(PPh₃)₃ in the presence of an IL-buffer with lower log₁₀([Base]/[Acid]), it exhibits higher activity for reduction of the C=C bond against the carbonyl functionality [1]. Conversely, when RuH₄(PPh₃)₃ predominates at higher log₁₀([Base]/[Acid]), selectivity shifts toward C=O reduction [1]. This represents an acid/base-tunable chemoselectivity switch operating through the differential reactivity of two well-defined ruthenium hydride species. The RuHCl(PPh₃)₃ species thus enables selective olefinic reduction in α,β-unsaturated carbonyl substrates—a selectivity profile that is opposite to that of the tetrahydride and distinct from RuHCl(CO)(PPh₃)₃-based systems, which typically require ligand modification for comparable chemoselectivity [1].

C=C vs C=O selectivity
Head-to-head
RuHCl(PPh₃)₃ favors C=C reduction; RuH₄(PPh₃)₃ favors C=O
Buffer‑tunable chemoselectivity switch for α,β‑unsaturated aldehydes
trans‑cinnamaldehyde in IL‑buffered DMF; speciation by log([Base]/[Acid])
Chemoselective hydrogenation α,β-Unsaturated carbonyl C=C vs. C=O reduction

Synthesis from RuCl₂(PPh₃)₃ and Solvent-Free Catalysis

A practical and high-yielding synthesis of RuHCl(PPh₃)₃ from the readily available precursor RuCl₂(PPh₃)₃ was reported in 2009, achieving 91.9% isolated yield using EtOH/KOH as the combined hydrogen donor/base system under controlled heating [1]. The product was fully characterized by NMR, MS, IR, elemental analysis (IE), and ICP. Critically, the same study demonstrated that the resulting RuHCl(PPh₃)₃ is an effective catalyst for solvent-free double-bond isomerization of 1-octadecene: at 180 °C with a catalyst-to-substrate molar ratio of 1:200 over 24 h, 94.6% conversion was achieved [1]. This contrasts with the dichloride precursor RuCl₂(PPh₃)₃, which under the same conditions is not directly active without in situ hydride generation, and establishes RuHCl(PPh₃)₃ as a competent pre-formed catalyst for isomerization processes where the precursor would require additional activation steps [1].

Synthesis & solvent‑free catalysis
Reported
91.9 % isolated yield; 94.6 % conversion in solvent‑free isomerization
Pre‑formed catalyst eliminates in situ activation needed for RuCl₂(PPh₃)₃
EtOH/KOH synthesis; 1‑octadecene at 180 °C, 24 h, 0.5 mol% catalyst
Catalyst synthesis Solvent-free catalysis Olefin isomerization Precursor conversion

H₂–D₂ Exchange at Diffusion-Limited Rates

RuHCl(PPh₃)₃ catalyzes the H₂–D₂ exchange reaction with extraordinary efficiency in benzene between 279 and 298 K, to the extent that exchange rates are partly controlled by the mass transport of hydrogen gas into solution [1]. This places the intrinsic catalytic rate at or beyond the physical diffusion limit—a feature not reported for RuCl₂(PPh₃)₃ or RhCl(PPh₃)₃ under comparable conditions. Mechanistic studies established that the exchange proceeds via formation of di- and tetrahydride ruthenium intermediates without participation of the original Ru–H bond, as confirmed by NMR and IR experiments showing that the rate of Ru–H exchange with D₂ is negligible relative to the H₂–D₂ equilibration rate [1]. This reactivity profile is unique to the monohydride-chloride PPh₃ system; the dichloride precursor RuCl₂(PPh₃)₃ does not catalyze H₂–D₂ exchange at comparable rates without prior hydride formation, and Wilkinson's catalyst RhCl(PPh₃)₃ shows strongly solvent-dependent exchange rates that are not mass-transport-limited [2].

H₂–D₂ exchange kinetics
Class-level
Mass‑transport‑limited rates in benzene; intrinsic rate > diffusion
Relevant for isotope exchange where catalyst should not limit rate
279–298 K; Ru–H/D₂ exchange negligible; exact rates not compared head‑to‑head
Hydrogen isotope exchange H₂–D₂ equilibration Mass-transport-limited kinetics

RuHCl(PPh₃)₃ Application Scenarios


Selective Terminal Olefin Hydrogenation

When a substrate contains both terminal and internal (or cyclic) olefinic bonds, RuHCl(PPh₃)₃ enables exclusive reduction of the terminal alkene with a ≥2,000-fold rate preference over internal alkenes [1]. This selectivity is intrinsic to the catalyst and operates without protecting groups, in contrast to Wilkinson's catalyst RhCl(PPh₃)₃, which shows far lower discrimination and would reduce internal olefins at competitive rates. The precursor RuCl₂(PPh₃)₃ is not directly active and requires in situ reduction. Key substrates demonstrated include pent-1-ene (99 mL H₂ min⁻¹), hex-1-ene (109 mL H₂ min⁻¹), and dec-1-ene (86 mL H₂ min⁻¹) vs. internal olefins at ≤0.1 mL H₂ min⁻¹ [2].

Chemoselective C=C Reduction in α,β-Unsaturated Carbonyls

RuHCl(PPh₃)₃, when formed as the predominant hydride species under mildly acidic IL-buffer conditions, selectively reduces the C=C bond of trans-cinnamaldehyde over the carbonyl group [1]. This chemoselectivity is opposite to that of RuH₄(PPh₃)₃ (which favors C=O reduction) and can be controlled by adjusting the buffer's log₁₀([Base]/[Acid]) ratio [1]. This system provides a tunable platform where the same precursor (RuCl₂(PPh₃)₃) can be directed toward either C=C or C=O hydrogenation products by buffer choice—a level of operational control not available with RuHCl(CO)(PPh₃)₃, which requires ligand modification for comparable selectivity switching [1].

Concentration-Tuned Stereoselective Isomerization

RuHCl(PPh₃)₃ catalyzes the isomerization of pent-1-ene to pent-2-ene with a stereochemical outcome that can be steered by adjusting catalyst concentration: preferential cis-pent-2-ene at higher concentrations (achieving a 60:40 cis:trans ratio at 50 °C) and reversal to preferential trans formation at lower concentrations [1][2]. This concentration-dependent stereochemical tuning distinguishes RuHCl(PPh₃)₃ from the carbonyl analog RuHCl(CO)(PPh₃)₃, which exhibits a different crossover point due to the altered electronic structure imparted by CO [2]. For synthetic chemists requiring stereochemically enriched internal olefins, this provides a simple experimental variable for selectivity control.

Diffusion-Limited Hydrogen Isotope Exchange

For H₂–D₂ exchange and related isotope labeling applications, RuHCl(PPh₃)₃ operates at catalytic rates that are partly controlled by the physical mass transport of hydrogen gas—indicating that the intrinsic catalytic rate exceeds the gas–liquid diffusion limit [1]. This makes it an ideal catalyst choice for isotope exchange processes where the catalyst should not be the rate-limiting component. Under these conditions (benzene, 279–298 K), the original Ru–H bond does not participate in the exchange, ensuring that the catalyst remains structurally intact and the exchange proceeds via di- and tetrahydride intermediates [1]. Neither the dichloride precursor nor Wilkinson's catalyst achieves mass-transport-limited exchange kinetics under comparable conditions [2].

Application
Selection Property
Validation Focus
Selective terminal olefin hydrogenation
Terminal vs internal alkene rate selectivity
Rate ratio under standardized conditions; substrate scope review
Chemoselective C=C reduction in α,β‑unsaturated carbonyls
Buffer‑tuned hydride speciation (C=C vs C=O)
Chemoselectivity switch via IL‑buffer log([Base]/[Acid]) control
Concentration‑tuned stereoselective isomerization
Catalyst‑concentration‑dependent cis/trans ratio
cis/trans product ratio response to catalyst loading; crossover point
Diffusion‑limited hydrogen isotope exchange
Mass‑transport‑limited H₂–D₂ exchange kinetics
Rate benchmarking under controlled gas‑liquid mass transfer

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